![molecular formula C23H28N6O3 B2513954 8-(4-Ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion CAS No. 896842-83-4](/img/structure/B2513954.png)

8-(4-Ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

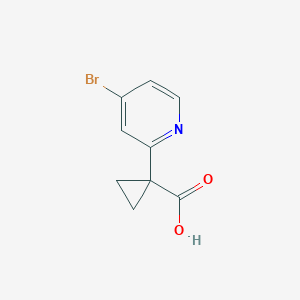

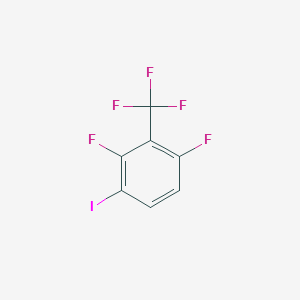

8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.

BenchChem offers high-quality 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- STK850016 zeigt Potenzial als Antikrebsmittel. Forscher haben seine Auswirkungen auf die Hemmung des Tumorzellwachstums und die Induktion der Apoptose untersucht. Es kann den Zellzyklusfortschritt beeinträchtigen und Signalwege stören, die für das Überleben von Krebszellen entscheidend sind .

- STK850016 wurde auf seine immunmodulatorischen Eigenschaften untersucht. Es kann Immunantworten beeinflussen, indem es die Zytokinproduktion, die T-Zellaktivierung und die Makrophagenfunktion beeinflusst. Diese Eigenschaften machen es relevant für Autoimmunerkrankungen und entzündliche Erkrankungen .

- Die Struktur der Verbindung deutet auf mögliche Wechselwirkungen mit neuronalen Rezeptoren hin. Forscher haben seine Auswirkungen auf Neuroinflammation, Neuroprotektion und Neurotransmittersysteme untersucht. STK850016 könnte vielversprechend für neurodegenerative Erkrankungen wie Alzheimer und Parkinson sein .

- Vorläufige Studien deuten darauf hin, dass STK850016 antivirale Wirkungen aufweisen kann. Es könnte die Virusreplikation hemmen, indem es spezifische virale Enzyme oder Proteine angreift. Weitere Untersuchungen sind erforderlich, um sein Potenzial gegen bestimmte Viren zu validieren .

- Die Auswirkungen von STK850016 auf die Herz-Kreislauf-Gesundheit wurden untersucht. Es kann den Gefäßtonus, die Thrombozytenaggregation und die Endothelfunktion beeinflussen. Forscher untersuchen sein Potenzial als Vasodilatator oder Thrombozytenaggregationshemmer .

- Einige Studien deuten darauf hin, dass STK850016 Stoffwechselwege beeinflussen könnte, die mit der Glukosehomöostase, dem Lipidstoffwechsel und der Adipogenese zusammenhängen. Forscher untersuchen seine Rolle bei der Behandlung von Fettleibigkeit und damit verbundenen Stoffwechselkomplikationen .

Krebsforschung und Chemotherapie

Immunmodulation und Entzündung

Neurologische Störungen

Antivirale Aktivität

Herz-Kreislauf-Gesundheit

Stoffwechselstörungen und Fettleibigkeit

Wirkmechanismus

Target of Action

The primary target of STK850016 is the sodium channel gene SCN1A . This gene plays a crucial role in the functioning of the nervous system, particularly in the transmission of signals in the brain .

Mode of Action

STK850016 is an antisense oligonucleotide (ASO) designed to upregulate the expression of the SCN1A gene . It does this by leveraging the non-mutant (wild type) copy of SCN1A to restore physiological NaV1.1 levels . This interaction with its target leads to changes in the functioning of the nervous system, particularly in reducing the frequency and severity of seizures in patients with Dravet syndrome .

Biochemical Pathways

It is known that the compound interacts with the scn1a gene, which is involved in the regulation of sodium channels in neurons . These channels play a critical role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .

Pharmacokinetics

The pharmacokinetics of STK850016 have been studied in non-human primates (NHPs). A 14-compartment NHP pharmacokinetic model for STK850016 was designed based on distribution from 95 NHPs following single or repeat intrathecal (IT) doses . The pharmacokinetics in NHPs was characterized in cerebrospinal fluid (CSF), plasma, 3 spinal cord regions, 8 brain regions, and a lump compartment (uncharacterized brain tissues) . This model is anticipated to help identify an optimal dosing regimen for a Phase 3 study .

Result of Action

The action of STK850016 has shown promising results in clinical trials. Data from ongoing studies of STK850016 provide evidence of a disease-modifying effect for Dravet syndrome . Patients treated with STK850016 demonstrated substantial and durable reductions in convulsive seizure frequency and improvements in multiple measures of cognition and behavior .

Action Environment

The action, efficacy, and stability of STK850016 are influenced by various environmental factors. These include the dosage administered, the frequency of administration, and the individual patient’s physiological characteristics

Eigenschaften

IUPAC Name |

6-(4-ethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O3/c1-4-17-5-7-18(8-6-17)29-16(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)10-9-26-11-13-32-14-12-26/h5-8,15H,4,9-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBCEOCUJLPGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2513872.png)

![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B2513874.png)

![3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid](/img/structure/B2513875.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2513880.png)

![9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513881.png)

![[5-(2-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2513883.png)

![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)

![2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid](/img/structure/B2513892.png)

![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2513893.png)